1-Bromo-3-chloro-5-(trichloromethoxy)benzene
Overview
Description
1-Bromo-3-chloro-5-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H2BrCl2OCl3 It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and trichloromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-chloro-5-(trichloromethoxy)benzene typically involves the halogenation of a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is treated with bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The trichloromethoxy group can be introduced through a nucleophilic substitution reaction using trichloromethyl ether as a reagent .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-5-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral media.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or other suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield phenolic derivatives, while oxidation reactions can produce quinones.
Scientific Research Applications
1-Bromo-3-chloro-5-(trichloromethoxy)benzene finds applications in various fields of scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific molecular pathways.
Material Science: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.
Environmental Research: The compound is studied for its potential impact on the environment and its role in the degradation of pollutants.
Mechanism of Action
The mechanism by which 1-Bromo-3-chloro-5-(trichloromethoxy)benzene exerts its effects involves interactions with specific molecular targets and pathways. The halogen atoms and trichloromethoxy group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene: Similar in structure but contains a fluorine atom instead of the trichloromethoxy group.
1-Bromo-3-chloro-5-(chloromethyl)benzene: Contains a chloromethyl group instead of the trichloromethoxy group.
1-Bromo-3-chloro-5-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the trichloromethoxy group.
Uniqueness: 1-Bromo-3-chloro-5-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
1-bromo-3-chloro-5-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl4O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSNFDHPHCFNOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)OC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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